![molecular formula C19H15N3O5 B251891 N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide](/img/structure/B251891.png)
N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide, also known as MNFA, is a synthetic organic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide is not fully understood, but it is believed to inhibit the activity of enzymes involved in cell division and DNA replication, leading to the inhibition of tumor growth. N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide has also been shown to disrupt bacterial cell wall synthesis and inhibit fungal growth by disrupting cell membrane integrity.
Biochemical and Physiological Effects:
N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide has been shown to have low toxicity and minimal adverse effects on normal cells. In vitro studies have demonstrated that N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide can induce apoptosis, or programmed cell death, in cancer cells. N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide has also been shown to reduce inflammation in animal models of rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide is its broad-spectrum activity against a range of bacterial and fungal strains, including drug-resistant strains. N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide has also been shown to have low toxicity and minimal adverse effects on normal cells. However, one limitation of N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
Future research on N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide could focus on optimizing its synthesis method to improve yield and purity. Additionally, further studies could investigate the mechanism of action of N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide and its potential use in combination with other anti-tumor agents. N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide could also be studied for its potential use in the treatment of other inflammatory diseases, such as multiple sclerosis.
Synthesis Methods
N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide can be synthesized through a multi-step process involving the reaction of 2-nitrophenylhydrazine with 2-methylbenzoyl chloride to form a Schiff base. The Schiff base is then reacted with furfural in the presence of acetic acid to produce N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide. The purity of the compound can be improved through recrystallization using ethanol.
Scientific Research Applications
N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide has been studied for its potential use as an anti-tumor agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its antibacterial and antifungal properties. N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide has been shown to exhibit activity against a range of bacterial and fungal strains, including drug-resistant strains. Additionally, N-{3-[(2-methylbenzoyl)amino]phenyl}-5-nitro-2-furamide has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
properties
Molecular Formula |
C19H15N3O5 |
|---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
N-[3-[(2-methylbenzoyl)amino]phenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C19H15N3O5/c1-12-5-2-3-8-15(12)18(23)20-13-6-4-7-14(11-13)21-19(24)16-9-10-17(27-16)22(25)26/h2-11H,1H3,(H,20,23)(H,21,24) |
InChI Key |
AKEUMMFCXLQBKP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



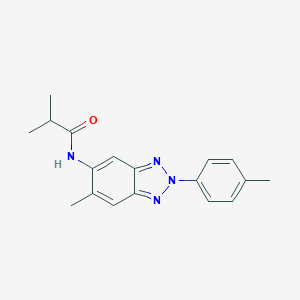

![N-[4-(butanoylamino)-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B251811.png)
![N-{2-methoxy-4-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251813.png)
![2-(Naphthalen-2-yloxy)-N-(3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-acetamide](/img/structure/B251816.png)
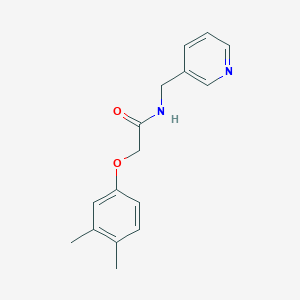
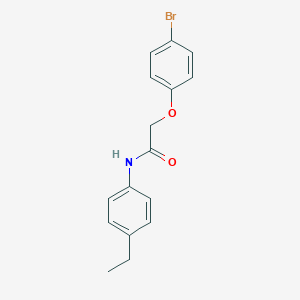
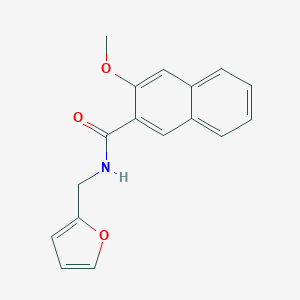
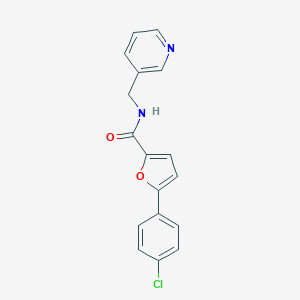
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B251825.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B251827.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B251828.png)

![N-[4-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B251832.png)